(3-Bromobutyl)triphenylphosphonium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3-Bromobutyl)triphenylphosphonium Bromide” is used in rearrangement reactions of cyclic organic molecules and in organic synthesis . It is an analogue of phosphonium, acting as reversible inhibitors of cholinesterases of different animals . It has also been shown to be part of Phosphonium salts, having antiviral activity against influenza virus A .

Synthesis Analysis

This compound is used in the synthesis of functionalized polyurethanes using cationic ring-opening polymerization and click chemistry . It is also involved in semipinacol rearrangement and direct arylation .Molecular Structure Analysis

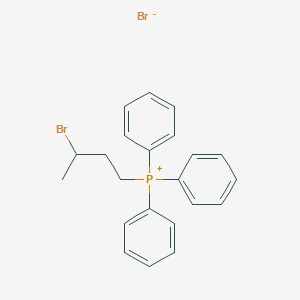

The molecular formula of “(3-Bromobutyl)triphenylphosphonium Bromide” is C22H23Br2P . The linear formula is CH3CH(Br)CH2CH2P(C6H5)3Br .Chemical Reactions Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” is involved in intramolecular dehydrobromination and cycloisomerizations of bromodienes and enynes . It is also used in olefination of benzaldehydes .Physical And Chemical Properties Analysis

“(3-Bromobutyl)triphenylphosphonium Bromide” has a melting point of 152-155 °C (lit.) . It is a solid substance with a molecular weight of 478.20 .Scientific Research Applications

Synthesis of Cyclosporine A Derivatives

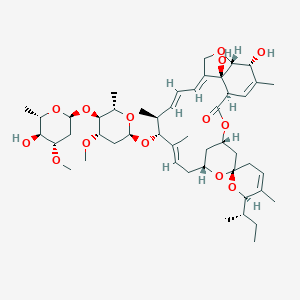

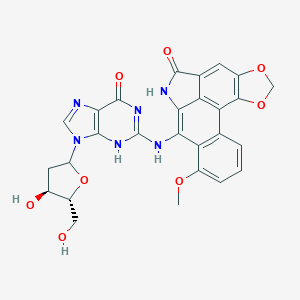

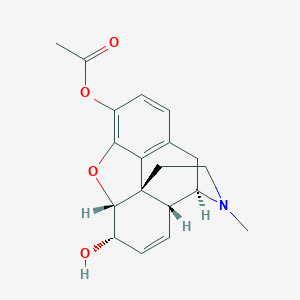

Shen De-long (2009) reported the synthesis of new cyclosporine A derivatives using (3-Bromobutyl)triphenylphosphonium bromide. The process involved acetylation, bromation, and reaction with triphenylphosphine, followed by Wittig reactions with aldehydes and subsequent deacetylation. The structural confirmation was achieved through 1H NMR and MS techniques, illustrating the compound's utility in creating complex molecular structures (Shen De-long, 2009).

Reaction with Monosubstituted Hydrazines

Research by M. Z. Ovakimyan et al. (2014) explored the reactivity of (4-Bromobut-2-en-1-yl)triphenylphosphonium bromide with phenylhydrazine, leading to the formation of triphenylphosphonium derivatives and subsequent cyclization into pyrazoline derivatives. This study not only highlights the compound's reactivity with hydrazines but also its potential in synthesizing phosphonium-based heterocycles (M. Z. Ovakimyan et al., 2014).

Halogenation of Quaternary Phosphonium Salts

Ovakimyan et al. (2017) further investigated the bromination and chlorination of prop-enyltriphenylphosphonium bromides. The study detailed the addition reactions to the double bond and the formation of specific adducts, showcasing the compound's role in halogenation reactions and its potential in organic synthesis (M. Z. Ovakimyan et al., 2017).

Synthesis of Ylide Derivatives

Li Fang-shi (2008) described the synthesis of ylide(4-carboxybutyl)triphenylphosphonium bromide from triphenylphosphine and 5-bromovaleric acid, which is widely used in the synthesis of stereo-selective drugs. This study emphasizes the compound's importance in generating ylides, which are crucial intermediates in organic synthesis (Li Fang-shi, 2008).

Safety And Hazards

properties

IUPAC Name |

3-bromobutyl(triphenyl)phosphanium;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrP.BrH/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19H,17-18H2,1H3;1H/q+1;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGZLKJGEFSHJB-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Br2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583525 |

Source

|

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobutyl)triphenylphosphonium bromide | |

CAS RN |

132256-97-4 |

Source

|

| Record name | (3-Bromobutyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Bromobutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.